![molecular formula C9H16ClNO2 B2430627 Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride CAS No. 2416222-48-3](/img/structure/B2430627.png)
Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride
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Overview
Description
The compound “Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered carbon ring. The presence of the carboxylate group indicates that it might be a derivative of a carboxylic acid .
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The carboxylate group might be susceptible to reactions with acids or bases, and the pyrrolidine ring might undergo reactions typical of amines .Scientific Research Applications
Antimicrobial Activity
Methyl pyrrolidine derivatives, including the compound of interest, show significant antimicrobial activity. For instance, a study demonstrated that polysubstituted methyl pyrrolidine derivatives exhibit interesting antibacterial activity against various strains, including the A. baumannii strain and M. tuberculosis H37Rv strain, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).
Pyrrolidines in Medicine and Industry
Pyrrolidines, a class of compounds including the one , are not only vital in medicine but also have applications in industry, such as in dyes and agrochemical substances. Their synthesis and the study of their chemistry is crucial for modern science (Żmigrodzka et al., 2022).
Solvatochromism and Linear Solvation Energy Relationship
These compounds, including methyl pyrrolidine derivatives, have been used to study solvatochromism and linear solvation energy relationships. This research helps understand how molecular structures influence their behavior in different solvent environments, which is essential in designing dyes and pharmaceuticals (Hofmann et al., 2008).
Organocatalysis
Certain pyrrolidinyl compounds act as organocatalysts, catalyzing significant chemical reactions like asymmetric Michael addition. Their analysis can provide insights into catalyzing mechanisms and reference for similar chemicals, contributing to the development of new pharmaceuticals and materials (Yan-fang, 2008).
Biological Evaluation
These compounds have been evaluated for various biological activities. For example, derivatives of pyrrolidine have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which have implications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Influenza Neuraminidase Inhibitors
Methyl pyrrolidine derivatives have been discovered as potent inhibitors of influenza neuraminidase, indicating their potential in developing treatments for influenza (Wang et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-4-7(8)6-2-3-10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVFLCEPOTYIS-UJXVHCJJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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